Cas no 1612223-04-7 (methyl 2-(4-bromopyridin-2-yl)propanoate)

methyl 2-(4-bromopyridin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-bromopyridin-2-yl)propanoate
- 1612223-04-7
- EN300-1617525
-
- インチ: 1S/C9H10BrNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3
- InChIKey: LYARRMDGOTUFGY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C=1)C(C(=O)OC)C
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
methyl 2-(4-bromopyridin-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1617525-1.0g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 1g |
$813.0 | 2023-06-04 | ||
Enamine | EN300-1617525-0.05g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.05g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-1617525-10000mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 10000mg |
$3500.0 | 2023-09-23 | ||
Enamine | EN300-1617525-0.5g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.5g |
$781.0 | 2023-06-04 | ||
Enamine | EN300-1617525-0.1g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.1g |
$715.0 | 2023-06-04 | ||
Enamine | EN300-1617525-5.0g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 5g |
$2360.0 | 2023-06-04 | ||
Enamine | EN300-1617525-100mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 100mg |
$715.0 | 2023-09-23 | ||
Enamine | EN300-1617525-5000mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 5000mg |
$2360.0 | 2023-09-23 | ||
Enamine | EN300-1617525-2500mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 2500mg |
$1594.0 | 2023-09-23 | ||
Enamine | EN300-1617525-2.5g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 2.5g |
$1594.0 | 2023-06-04 |
methyl 2-(4-bromopyridin-2-yl)propanoate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
methyl 2-(4-bromopyridin-2-yl)propanoateに関する追加情報
Methyl 2-(4-bromopyridin-2-yl)propanoate: A Comprehensive Overview
Methyl 2-(4-bromopyridin-2-yl)propanoate, with the CAS number 1612223-04-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development and advanced materials. The compound's name itself highlights its structural components: the methyl group, the propanoate ester, and the substituted pyridine ring with a bromine atom at the 4-position.
The molecular structure of methyl 2-(4-bromopyridin-2-yl)propanoate is notable for its aromaticity and substituent effects. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common structural motif in many bioactive compounds. The bromine substitution at the 4-position introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Recent studies have shown that such substitutions can enhance the compound's ability to act as a ligand in metal coordination complexes, opening new avenues for its use in catalysis and sensor technologies.
One of the most promising applications of methyl 2-(4-bromopyridin-2-yl)propanoate lies in its potential as a building block for drug development. The propanoate ester group is a common functional group in pharmaceuticals, often used to improve drug solubility and bioavailability. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them candidates for novel drug therapies.
In addition to its pharmacological applications, methyl 2-(4-bromopyridin-2-yl)propanoate has shown potential in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use in creating advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies. Recent breakthroughs in MOF synthesis have highlighted the importance of functional groups like the propanoate ester in enhancing the stability and functionality of these materials.
The synthesis of methyl 2-(4-bromopyridin-2-yl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution and esterification. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity.
Recent advancements in computational chemistry have also contributed to our understanding of methyl 2-(4-bromopyridin-2-yl)propanoate's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity, and potential interactions with biological systems. These computational studies complement experimental findings and pave the way for rational design of derivatives with enhanced bioactivity or material properties.
In conclusion, methyl 2-(4-bromopyridin-2-yl)propanoate (CAS No. 1612223-04-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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